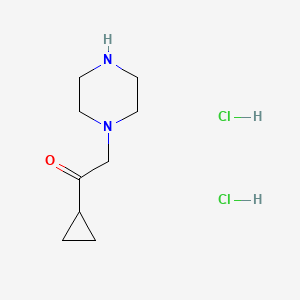
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Descripción general
Descripción
“1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride” is a chemical compound with the molecular formula C9H18Cl2N2O . It has a molecular weight of 241.16 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride” consists of a cyclopropyl group, a piperazine ring, and an ethanone group . The exact 3D structure would require more detailed analysis such as NMR, HPLC, LC-MS, UPLC & more .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Rajkumar et al. (2014) discusses the synthesis of 1-cyclopropyl piperazine derivatives and their spectral characterization, showcasing their application in developing new compounds with potential biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Photochemical Properties
- Mella, Fasani, and Albini (2001) explored the photochemistry of ciprofloxacin, a compound structurally related to 1-cyclopropyl piperazine, under various conditions, providing insights into the photochemical behavior of similar compounds (Mella, Fasani, & Albini, 2001).
Antimicrobial Studies
- A research by Mallikarjuna, Padmashali, and Sandeep (2014) on cyclopropyl piperazine derivatives indicated significant antimicrobial properties, suggesting the potential of 1-cyclopropyl piperazine in developing new antimicrobial agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antidepressant Applications
- A study on Lu AA21004, a novel antidepressant structurally similar to 1-cyclopropyl piperazine, by Hvenegaard et al. (2012) provides insights into its metabolism and potential application in treating major depressive disorders (Hvenegaard et al., 2012).
Anticancer Studies
- Research conducted by Yurttaş et al. (2014) on triazine derivatives bearing a piperazine amide moiety, similar to 1-cyclopropyl piperazine, showed promising anticancer activities, particularly against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Crystal and Molecular Structure Analysis
- The work by Dung et al. (1987) on 1,4-bis-cyclopropylmethyl piperazine, a compound related to 1-cyclopropyl piperazine, provides detailed crystal and molecular structure analysis, which is essential for understanding the chemical properties of such compounds (Dung, Viossat, Sevricourt, & Robba, 1987).
Propiedades
IUPAC Name |
1-cyclopropyl-2-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.2ClH/c12-9(8-1-2-8)7-11-5-3-10-4-6-11;;/h8,10H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSAVRUPPUYPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



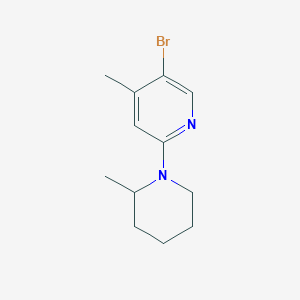
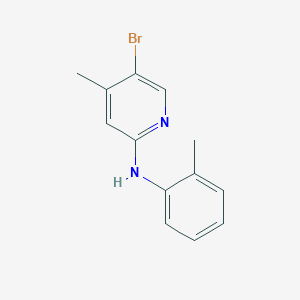

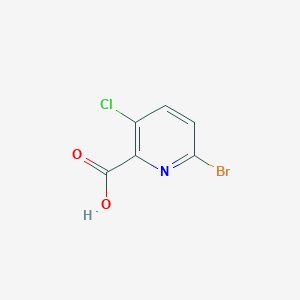
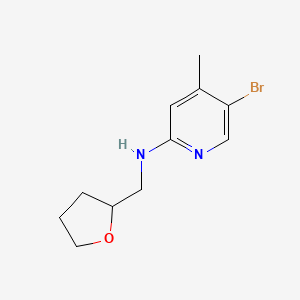
![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1525319.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1525320.png)
![3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1525321.png)
![3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525322.png)
![3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525324.png)
![3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525325.png)
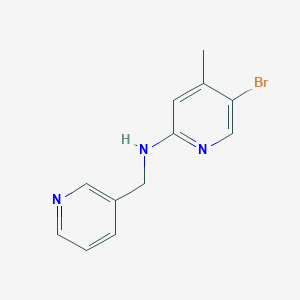
![6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525329.png)
![4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525331.png)